Phillygenin

描述

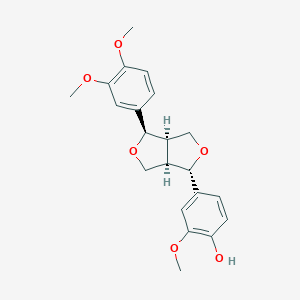

Phillygenin is a lignan compound extracted from the fruit of Forsythia suspensa, a plant widely used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties . Despite its potential, the development and application of this compound are limited due to its poor bioavailability and low solubility .

准备方法

合成路线和反应条件: 连翘酯苷元可以通过各种涉及前体连翘苷的化学反应合成。一种常见的方法是水解连翘苷以产生连翘酯苷元。 该过程通常需要酸性或酶促条件来分解连翘苷中的糖苷键 .

工业生产方法: 在工业环境中,连翘酯苷元通常通过溶剂萃取法从连翘中提取。植物材料首先被干燥和研磨,然后用乙醇或甲醇等溶剂进行萃取。 然后使用柱色谱等技术纯化提取物以分离连翘酯苷元 .

化学反应分析

反应类型: 连翘酯苷元经历各种化学反应,包括:

氧化: 连翘酯苷元可以被氧化形成不同的衍生物,这些衍生物可能表现出增强的生物活性。

还原: 还原反应可以修饰连翘酯苷元中的官能团,可能改变其药理性质。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用硼氢化钠和氢化铝锂等还原剂。

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,连翘酯苷元的氧化可以产生不同的氧化衍生物,而取代反应可以产生多种取代的连翘酯苷元化合物 .

科学研究应用

Analgesic and Anti-Inflammatory Properties

Phillygenin has been extensively studied for its analgesic and anti-inflammatory effects. A pivotal study demonstrated that this compound extracted from Forsythia suspensa leaves significantly reduced pain responses in animal models. The compound was shown to inhibit carrageenan-induced paw edema and xylene-induced ear edema, suggesting its efficacy in managing inflammatory conditions. Key inflammatory mediators such as IL-6, TNF-α, and NO were notably reduced following treatment with this compound, indicating its potential as a therapeutic agent for pain and inflammation-related disorders .

Table 1: Summary of Analgesic and Anti-Inflammatory Effects of this compound

Neuroprotective Effects

Recent investigations have highlighted this compound's neuroprotective properties, particularly in the context of neuroinflammation. In an experimental model of spinal cord injury, this compound was found to significantly inhibit inflammatory responses and neuronal apoptosis while promoting axonal regeneration. The underlying mechanism involves modulation of the TLR4/MyD88/NF-κB signaling pathway, which is crucial for neuroinflammatory processes .

Table 2: Neuroprotective Mechanisms of this compound

| Study Reference | Model Used | Mechanism Identified |

|---|---|---|

| Spinal cord injury model | Modulation of TLR4/MyD88/NF-κB pathway | |

| Pulmonary epithelial cells | Activation of PPARγ signaling |

Gastrointestinal Health

This compound has also demonstrated significant benefits in gastrointestinal health. A study focusing on dextran sulfate sodium-induced colitis in mice revealed that this compound administration improved intestinal barrier function and alleviated colitis symptoms. The compound achieved this by modulating the TLR4/Src-mediated MAPK and NF-κB signaling pathways, highlighting its potential as a treatment for inflammatory bowel diseases .

Table 3: Impact of this compound on Gastrointestinal Disorders

| Study Reference | Model Used | Observed Effects |

|---|---|---|

| DSS-induced colitis model | Reduced inflammation and improved mucosal barrier |

Metabolic Effects

This compound's influence extends to metabolic health as well. It has been implicated in regulating glucose metabolism and exhibiting anti-obesity effects through the PI3K/Akt signaling pathway. Studies suggest that this compound may enhance insulin sensitivity and influence lipid metabolism, making it a candidate for addressing metabolic disorders .

Table 4: Metabolic Effects of this compound

作用机制

连翘酯苷元通过多个分子靶点和途径发挥作用:

相似化合物的比较

连翘酯苷元因其特定的生物活性、分子靶点而在木脂素化合物中是独特的。类似的化合物包括:

连翘苷: 连翘酯苷元的前体糖苷,也具有抗炎和抗氧化特性。

表松脂醇: 另一种具有类似抗氧化和抗炎活性的木脂素化合物.

生物活性

Phillygenin, a bioactive compound primarily extracted from the plant Forsythia suspensa, has garnered significant attention for its diverse biological activities. This article explores the pharmacological properties of this compound, including its antioxidant, anti-inflammatory, analgesic, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is classified as a lignan and is characterized by its complex structure, which includes a hexahydrofurofuran moiety. Its molecular formula is , and it exhibits a range of pharmacological properties that make it a candidate for therapeutic applications.

Antioxidant Activity

This compound has demonstrated potent antioxidant activity. In vitro studies have shown that it effectively scavenges free radicals, specifically DPPH and ABTS radicals, with IC50 values of 102 μg/mL and 49 μg/mL, respectively . This antioxidant capacity is attributed to its ability to inhibit oxidative stress, which is crucial in preventing cellular damage.

Table 1: Antioxidant Activity of this compound

| Compound | IC50 (μg/mL) | Assay Type |

|---|---|---|

| This compound | 102 | DPPH Radical Scavenging |

| This compound | 49 | ABTS Radical Scavenging |

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects. A study indicated that this compound inhibits inflammation in pulmonary epithelial cells by activating the PPARγ signaling pathway. This mechanism involves downregulating MMP8, leading to reduced inflammatory responses . Furthermore, this compound has been reported to alleviate liver fibrosis by inhibiting the TLR4/MyD88/NF-κB signaling pathway .

Case Study: Acute Lung Injury

In a study on acute lung injury (ALI), this compound administration resulted in decreased inflammation markers and improved lung function in animal models. The compound's ability to modulate inflammatory pathways highlights its potential as a therapeutic agent for respiratory conditions.

Analgesic Properties

Recent research has identified this compound's analgesic potential. In experiments involving carrageenan-induced paw edema in mice, this compound significantly reduced pain responses and inflammation markers such as IL-6 and TNF-α . The compound also inhibited COX-2 expression, suggesting its utility in managing pain and inflammation-related disorders.

Table 2: Analgesic Activity of this compound

| Study Type | Result |

|---|---|

| Carrageenan-Induced Edema | Significant reduction in pain response |

| Inflammatory Markers | Decreased IL-6, TNF-α levels |

Neuroprotective Effects

This compound has shown promise in neuroprotection through its modulation of neurotransmitter release. A study demonstrated that this compound inhibits glutamate exocytosis from rat cerebrocortical synaptosomes by reducing calcium influx through Cav2.2 channels . This effect suggests a potential role for this compound in treating neurodegenerative diseases characterized by excitotoxicity.

The inhibition of glutamate release is mediated via the MAPK/ERK signaling pathway. This compound's action on this pathway indicates its capability to protect neuronal cells from excitotoxic damage.

Hepatoprotective Effects

This compound has also been investigated for its hepatoprotective properties. In animal models of liver injury induced by CCl4, this compound administration resulted in significant liver protection attributed to its antioxidant effects and inhibition of cytochrome P450 2E1 activity . This suggests that this compound may be beneficial in treating liver diseases.

属性

IUPAC Name |

4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKKWDCUOOTEW-YJPXFSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197588 | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-39-8 | |

| Record name | Phillygenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYLVATESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of phillygenin?

A1: Research indicates that this compound interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: this compound directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): this compound binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: this compound allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: this compound inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, this compound reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: this compound's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: this compound has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []

Q4: Are there any spectroscopic data available for characterizing this compound?

A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize this compound. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of this compound. []

Q5: What is known about the stability of this compound under various conditions?

A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of this compound and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance this compound's stability and bioavailability.

Q6: What formulation strategies have been explored to improve this compound's delivery?

A6: Researchers have investigated SMEDDS as a promising approach to enhance this compound's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free this compound in rat studies.

Q7: Is there information available regarding the safety profile and toxicology of this compound?

A7: While the provided research focuses on this compound's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research suggests that this compound is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated this compound, have been identified in mouse urine. []

Q9: What in vitro models have been used to study this compound's activity?

A9: Various cell-based assays have been employed to investigate this compound's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and this compound has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. This compound was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. This compound inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): this compound inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []

Q10: What in vivo models have been used to assess this compound's efficacy?

A10: Several animal models have been employed to evaluate this compound's therapeutic potential:* LPS-induced acute pneumonia: this compound demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: this compound alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: this compound ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: this compound inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []

Q11: How does the formulation of this compound affect its dissolution and solubility?

A11: Formulating this compound as SMEDDS significantly enhanced its dissolution rate compared to free this compound. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.

Q12: What are some key historical milestones in this compound research?

A12: Research on this compound has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。